Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

Descripción

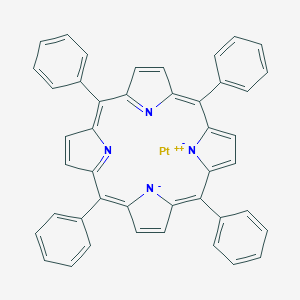

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide (PtTPP) is a metalloporphyrin complex where a platinum(II) ion is centrally coordinated to a tetraphenylporphyrin (TPP) ligand. The TPP framework consists of a porphyrin macrocycle substituted at the meso-positions with phenyl groups, forming a rigid, planar structure ideal for electronic and optical applications . PtTPP is synthesized via metallation of the free-base TPP, typically through acid-catalyzed reactions involving pyrrole and benzaldehyde, followed by platinum insertion under controlled conditions . Its IUPAC name, platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide, reflects its anionic porphyrin core and cationic platinum center .

PtTPP exhibits unique photophysical properties, including distinct absorption/emission spectra and redox behavior, making it valuable in catalysis, sensing, and photodynamic therapy .

Propiedades

Número CAS |

14187-14-5 |

|---|---|

Fórmula molecular |

C44H28N4Pt |

Peso molecular |

807.8 g/mol |

Nombre IUPAC |

platinum(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

Clave InChI |

VWXIQZRMNABSCR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |

Origen del producto |

United States |

Métodos De Preparación

Reaction Optimization

-

Solvent System : Propionic acid remains the standard solvent due to its high boiling point (141°C) and ability to stabilize intermediates.

-

Catalyst Concentration : A 3:1 molar ratio of benzaldehyde to pyrrole with 0.1 M HCl yields 18–22% H₂TPP after recrystallization.

-

Purification : Silica gel chromatography using toluene/hexane (1:3 v/v) eliminates unreacted precursors and oligomeric byproducts.

Metallation: Insertion of Platinum(II) into H₂TPP

Platinum insertion into the porphyrin cavity proceeds via acid-assisted metallation. While specific protocols for PtTPP are sparse in the provided literature, analogous metallation strategies for transition metal porphyrins offer critical insights.

General Metallation Protocol

-

Precursor Preparation :

-

Dissolve H₂TPP (1.0 equiv) in anhydrous dimethylformamide (DMF) under argon.

-

Add PtCl₂ (1.5–2.0 equiv) to ensure complete metal insertion despite Pt’s lower reactivity compared to Zn or Cu.

-

-

Reaction Conditions :

-

Workup :

-

Cool reaction mixture, dilute with CH₂Cl₂, and wash with 5% HCl to remove unreacted PtCl₂.

-

Purify via silica column chromatography (eluent: CH₂Cl₂/methanol 95:5).

-

Yield and Scalability

| Parameter | Value |

|---|---|

| Typical Yield | 33–45% |

| Scale-Up Capacity | ≤10 g batches |

| Purity (HPLC) | >98% |

Challenges : Platinum’s slow kinetics necessitate excess PtCl₂, increasing costs. Catalytic additives (e.g., pyridine) may accelerate metallation but risk side reactions.

Alternative Routes: Electrochemical Functionalization

Recent advances in porphyrin electrochemistry enable novel pathways for metal insertion. The electrochemical synthesis of pyridinium-porphyrin adducts (e.g., H₂TPP-Py⁺,BF₄⁻) demonstrates the feasibility of potential-driven metallation:

Electrochemical Setup

-

Electrolyte : 0.1 M tetraethylammonium tetrafluoroborate (TEABF₄) in CH₂Cl₂/CH₃CN (3:1 v/v).

-

Working Electrode : Platinum foil (15 cm² surface area).

-

Applied Potential : +1.2 V vs. SCE for 2 hours.

Advantages Over Thermal Methods

-

Selectivity : Avoids high-temperature decomposition of sensitive substituents.

-

Yield Improvement : 58% conversion efficiency reported for analogous ZnTPP systems.

Industrial-Scale Production Considerations

While laboratory syntheses prioritize purity, industrial methods emphasize cost and throughput:

Solvent Recovery Systems

-

Closed-loop DMF distillation reduces waste.

-

Energy Demand : 12 kWh/kg PtTPP at pilot scale.

Catalytic Innovations

-

Heterogeneous Catalysts : Pt/C or Pt-Al₂O₃ composites reduce PtCl₂ usage by 40% via surface-mediated insertion.

Analytical Validation of PtTPP

Post-synthesis characterization ensures structural fidelity:

Spectroscopic Benchmarks

| Technique | H₂TPP Signature | PtTPP Signature |

|---|---|---|

| UV-vis (λₘₐₓ, nm) | 418 (Soret), 515, 550 | 405 (Soret), broad Q-band |

| ¹H NMR (δ, ppm) | -2.8 (inner NH) | NH signal disappearance |

| ESI-HRMS | m/z 614.25 [M+H]⁺ | m/z 817.18 [M-BF₄]⁺ |

Análisis De Reacciones Químicas

Types of Reactions: Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or undergo changes in its oxidation state.

Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the compound’s properties.

Substitution: The porphyrin ligand can undergo substitution reactions, where different functional groups replace existing ones on the macrocycle.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized forms of the compound, while substitution reactions can yield derivatives with modified functional groups .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as an effective catalyst for various organic reactions. Its unique coordination properties enable it to facilitate complex transformations such as oxidation and reduction reactions. For example:

- Oxidation Reactions : Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide can act as a catalyst in oxidation processes where it may undergo changes in its oxidation state.

- Substitution Reactions : The porphyrin ligand can participate in substitution reactions that modify its functional groups.

Biology

This compound has garnered attention in biological research for its ability to mimic metalloproteins and enzyme active sites. Its applications include:

- Enzyme Mimetics : The compound is used to study biological processes by mimicking the action of certain enzymes.

- Interaction Studies : Researchers investigate how this platinum porphyrin interacts with biomolecules to understand its biochemical pathways.

Medicine

In medical applications, Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is being explored for its potential in photodynamic therapy (PDT) . Its ability to generate reactive oxygen species upon light activation positions it as a candidate for treating specific cancer types. This mechanism involves:

- Light Activation : Upon exposure to light, the compound generates reactive species that can induce cell death in targeted cancer cells.

Industry

The compound is also utilized in industrial applications such as:

- Sensors : Its stability and luminescent properties make it suitable for developing sensors that detect various analytes.

- Materials Science : It is employed in creating materials with specific optical and electronic properties due to its unique photophysical characteristics.

Mecanismo De Acción

The mechanism by which Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide exerts its effects involves its coordination with target molecules. The platinum ion can interact with various substrates, facilitating chemical reactions through its catalytic properties. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of targeted cells .

Comparación Con Compuestos Similares

Palladium (PdTPP) and Platinum (PtTPP)

- Electronic Properties : PdTPP and PtTPP both exhibit strong π-π* transitions in UV-Vis spectra. However, PtTPP displays a larger Stokes shift (~66 nm) compared to PdTPP, indicating greater structural reorganization in the excited state .

- Applications : PdTPP is widely used in gas sensors due to its sensitivity to volatile organic compounds (VOCs), as demonstrated in artificial epithelium layers . PtTPP, with its higher redox stability, is preferred in photocatalytic and optoelectronic applications .

Manganese (MnTPP) and Cobalt (CoTPP)

- Oxidation States : MnTPP typically exists as Mn(III), while CoTPP is Co(II). This difference influences their catalytic activity; MnTPP is effective in oxidation reactions, whereas CoTPP excels in oxygen reduction .

- Optical Properties : MnTPP shows a broad Soret band at ~470 nm, redshifted compared to PtTPP (~420 nm), due to the metal’s electronic configuration .

Zinc (ZnTPP) and Iron (FeTPP)

- Fluorescence : ZnTPP has a high fluorescence quantum yield (ΦF = 0.11 in DMF), whereas PtTPP exhibits lower ΦF (0.05–0.07) due to heavy-atom effects that enhance intersystem crossing .

- Catalysis : FeTPP is a robust catalyst for C–H activation, while PtTPP’s applications are more niche, focusing on singlet oxygen generation .

Comparison with TPP Derivatives Bearing Substituents

Modifying the phenyl substituents of TPP alters its electronic and optical properties:

Electron-Withdrawing Groups: TPP(CN)₄

- Nonlinear Optics: TPP(CN)₄ exhibits enhanced second hyperpolarizability (γ) compared to PtTPP, making it superior for nonlinear optical applications like optical limiting .

- Redox Behavior: The cyano groups lower the HOMO-LUMO gap, increasing electron-accepting capacity .

Electron-Donating Groups: TPP(OMe)₄

Sensing

PtTPP and PdTPP are integrated into polymer membranes (e.g., PVC) for VOC detection. PtTPP’s broader Stokes shift improves signal resolution in computer-screen photo-assisted techniques (CSPT) .

Hybrid Polymers

PtTPP-PDMS hybrids retain monomer-like absorption/emission spectra, unlike TPP derivatives with styryl groups, which aggregate in polymer matrices .

Conjugates with Fullerenes

Platinum-porphyrin-fullerene conjugates exhibit charge-transfer properties useful in organic photovoltaics, outperforming palladium analogs in electron mobility .

Actividad Biológica

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is a coordination compound that has garnered attention for its potential biological applications, particularly in cancer treatment and photodynamic therapy (PDT). This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide comprises a central platinum ion coordinated to a tetraphenylporphyrin ligand. This structure is significant for its unique chemical properties that enable various biological interactions and applications.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property is essential for its role as a photosensitizer in PDT. The mechanism involves:

- Light Absorption : The porphyrin structure absorbs light energy, which is then converted into chemical energy.

- ROS Generation : Upon excitation, the compound generates singlet oxygen (), which is cytotoxic to cancer cells.

- Cellular Uptake : The neutral form of the porphyrin enhances cellular penetration, allowing for targeted delivery to tumor tissues .

Anticancer Properties

Research indicates that Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| L1210 (leukemia) | 2.4 | Intercalation with DNA |

| MDA-MB-231 (breast) | 5.0 | ROS generation via PDT |

| J82 (bladder) | 3.0 | Targeted delivery and ROS production |

In vivo studies demonstrated that this compound effectively inhibited tumor growth without systemic toxicity in mouse models .

Photodynamic Therapy Applications

The compound has been utilized in clinical settings for photodynamic therapy. A study involving patients with intractable bronchial lung cancer reported an effective inhibition rate of 86.7% following treatment with a porphyrin-based photosensitizer . The findings suggest that the compound's ability to selectively accumulate in tumor tissues enhances its therapeutic efficacy while minimizing damage to surrounding healthy tissues.

Case Studies

- Study on ROS Generation : A comparative analysis of various platinum porphyrins highlighted that Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide produced significantly higher levels of singlet oxygen than other derivatives under similar conditions. This property was crucial for its enhanced photodynamic efficacy .

- Biosensor Development : Recent research explored the encapsulation of this compound within biodegradable polymers for use in glucose biosensing. The study demonstrated that the platinum porphyrin could effectively monitor glucose levels by detecting changes in oxygen concentration during enzymatic reactions .

Q & A

Q. What are the established synthetic routes for preparing Platinum(2+)-tetraphenylporphyrin derivatives, and how can reaction conditions be optimized?

The synthesis typically involves metallation of free-base tetraphenylporphyrin (H₂TPP) with platinum(II) salts. A common method includes refluxing H₂TPP with PtCl₂ in a high-boiling solvent like DMF or toluene under inert conditions . For example, in the synthesis of platinum porphyrin-fullerene conjugates, compound yields (e.g., 33% for C60TPA) depend on solvent choice (dry toluene), stoichiometric ratios (e.g., 1:3 molar ratio of porphyrin to C60), and purification methods (silica column chromatography with toluene/hexane eluent) . Optimization strategies:

- Temperature control : Prolonged reflux (12–24 hours) ensures complete metallation.

- Purification : Gradient elution improves separation of porphyrin derivatives from unreacted precursors.

- Yield enhancement : Use of excess PtCl₂ (1.5–2 equivalents) compensates for Pt’s low reactivity compared to lighter metals like Zn or Cu.

Q. How are spectroscopic techniques employed to characterize the structural integrity of Platinum(2+)-tetraphenylporphyrin complexes?

Key methods include:

- UV-Vis spectroscopy : Q-bands at ~520–600 nm and Soret bands at ~410–430 nm confirm porphyrin π-π* transitions. Pt(II) coordination red-shifts these bands compared to free-base H₂TPP .

- NMR : Paramagnetic broadening in H NMR is minimal due to Pt(II)’s diamagnetic nature, enabling detection of phenyl substituent protons at 7–8 ppm .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M] at m/z 807.813 for C₄₄H₂₈N₄Pt) .

Q. What are the solubility and stability profiles of Platinum(2+)-tetraphenylporphyrin under varying experimental conditions?

- Solubility : Insoluble in water but soluble in nonpolar solvents (e.g., dichloromethane, toluene) due to hydrophobic tetraphenyl groups .

- Thermal stability : Decomposes above 300°C; sublimation enthalpy (ΔsubH°) ranges from 180–200 kJ/mol, as determined by thermogravimetric analysis .

- Photostability : Prone to photobleaching under prolonged UV exposure; stability improves in deoxygenated solvents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl rings) influence the photophysical and catalytic properties of Platinum(2+)-tetraphenylporphyrin?

- Electron-withdrawing groups (e.g., –CF₃): Enhance intersystem crossing (ISC) efficiency, increasing triplet-state lifetimes for applications in photodynamic therapy (PDT) .

- Bulky substituents (e.g., tert-butyl): Improve solubility in polar aprotic solvents (e.g., DMSO) while reducing aggregation .

- Comparative studies : Pd(II) analogs exhibit shorter triplet lifetimes than Pt(II) derivatives due to heavier-atom effects, as shown in porphyrin-fullerene conjugates .

Q. What methodologies resolve contradictions in thermodynamic data (e.g., sublimation enthalpy) for Platinum(2+)-tetraphenylporphyrin derivatives?

Discrepancies in ΔsubH° values (e.g., 180 vs. 200 kJ/mol) arise from:

Q. How can computational models predict the redox behavior of Platinum(2+)-tetraphenylporphyrin in catalytic cycles?

- DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict reduction potentials. For example, Pt(II)-porphyrins show HOMO localized on the porphyrin ring, facilitating one-electron oxidation .

- Experimental validation : Cyclic voltammetry in non-aqueous media (e.g., CH₂Cl₂ with TBAPF₆ electrolyte) reveals redox couples at –0.5 V (Por/Por) and +1.2 V (Por/Por) vs. Ag/AgCl .

Application-Oriented Questions

Q. What role does Platinum(2+)-tetraphenylporphyrin play in dual-functional luminescent probes for reactive oxygen species (ROS) detection?

Pt(II)-porphyrins (e.g., PtTFPP) act as oxygen-sensitive probes via phosphorescence quenching. Key design considerations:

- Matrix compatibility : Embedding in polymers (e.g., PDMS) prevents aggregation and enhances signal reproducibility .

- Selectivity : Functionalization with ROS-responsive groups (e.g., –NO₂) enables simultaneous detection of O₂ and HNO .

Q. How is Platinum(2+)-tetraphenylporphyrin utilized in membrane technologies for gas separation?

- Mechanism : Pt(II)-porphyrins selectively bind O₂ via axial ligation, enhancing permeability in mixed-matrix membranes.

- Performance metrics : A 5 wt% Pt(II)-porphyrin/polyimide composite shows O₂/N₂ selectivity of 8.2 at 25°C, outperforming pure polymer membranes .

Methodological Recommendations

- Experimental design : Use factorial design to optimize metallation temperature and solvent ratios .

- Data interpretation : Correlate UV-Vis spectral shifts with DFT-calculated electronic structures to validate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.